molecular formula C14H18ClN3 B1520313 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride CAS No. 1235438-77-3

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1520313
CAS No.: 1235438-77-3
M. Wt: 263.76 g/mol
InChI Key: ZTGACARLFADQFU-UHFFFAOYSA-N
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Description

4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrazol ring and a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The process may involve the use of catalysts to improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a tool for investigating biological pathways and cellular processes.

Medicine: The compound has been explored for its therapeutic properties, including its potential use as an anti-inflammatory or analgesic agent. Ongoing research aims to develop new drugs based on its chemical structure.

Industry: In the industrial sector, 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydronaphthalene

  • 5-Methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide

  • (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride

Uniqueness: 4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of a pyrazol ring and a tetrahydronaphthalene moiety distinguishes it from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-10-9-16-17(14(10)15)13-8-4-6-11-5-2-3-7-12(11)13;/h2-3,5,7,9,13H,4,6,8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGACARLFADQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCCC3=CC=CC=C23)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 3
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 4
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 5
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 6
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

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